Strychnine sulfate

Catalog No.
S656804
CAS No.
60-41-3
M.F
C21H24N2O6S
M. Wt
432.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Strychnine sulfate

CAS Number

60-41-3

Product Name

Strychnine sulfate

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid

Molecular Formula

C21H24N2O6S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C21H22N2O2.H2O4S/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-5(2,3)4/h1-5,13,16-17,19-20H,6-11H2;(H2,1,2,3,4)/t13-,16-,17-,19-,20-,21+;/m0./s1

InChI Key

SQZRGLKZOYHTRV-ZEYGOCRCSA-N

SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O

solubility

Solubility in water, g/100ml: 2.9

Synonyms

Nitrate, Strychnine, Strychnine, Strychnine Nitrate

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.OS(=O)(=O)O

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.OS(=O)(=O)O

The exact mass of the compound Strychnine sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 160 mg/l at 25 °cin water, 160 mg/l at 25 °c6.7 g/l ethanolone gram dissolves in 182 ml ethanol, 6.5 ml chloroform, 150 ml benzene, 250 ml methanol, 83 ml pyridinevery slightly soluble in etherslightly soluble in ethanol, acetone; miscible with benzene; insoluble in ethyl ether; soluble in chloroformsoluble in chloroform, slightly soluble in alcohol and benzene, slightly soluble in ethersolubility in water: nonesolubility in water, g/100ml: 2.90.02%. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Biotoxins -> NIOSH Emergency Response Categories. However, this does not mean our product can be used or applied in the same or a similar way.

Strychnine sulfate (CAS 60-41-3) is a highly water-soluble, stable pentahydrate salt of the prototypic indole alkaloid strychnine. Widely recognized as a potent, competitive antagonist of the inhibitory glycine receptor (GlyR), it is an indispensable reference standard and pharmacological tool in neurophysiology [1]. Beyond its biological applications, the compound's rigid, complex chiral framework and 2:1 alkaloid-to-sulfate stoichiometry make it a highly effective chiral resolving agent for the separation of racemic acids and polyanions [2]. For procurement professionals and laboratory managers, specifying the sulfate salt rather than the free base ensures immediate compatibility with aqueous workflows, eliminating the need for organic co-solvents in sensitive analytical and biological systems [3].

Substituting strychnine sulfate with strychnine free base or closely related analogs like brucine introduces severe process and performance bottlenecks. Strychnine free base exhibits negligible aqueous solubility (~160 mg/L), requiring the addition of DMSO, ethanol, or strong acids for dissolution—additives that frequently cause solvent artifacts or pH shifts in delicate electrophysiological assays [1]. Furthermore, attempting to substitute strychnine with the less toxic analog brucine fundamentally alters receptor binding kinetics, as brucine exhibits significantly lower antagonistic potency at glycine receptors [2]. In chiral resolution workflows, replacing the pre-protonated sulfate salt with a free base necessitates in situ acidification, which can rapidly degrade acid-sensitive racemate targets such as polyoxometalates [3].

Enhanced Aqueous Solubility for Physiological Assays

The free base form of strychnine is notoriously difficult to dissolve in water, which limits its utility in purely aqueous biological assays. Quantitative solubility data demonstrates that strychnine sulfate achieves a water solubility of approximately 29 mg/mL (1 in 35 parts), whereas strychnine free base is limited to only 0.16 mg/mL (160 mg/L) at 25°C [1]. This ~180-fold increase in aqueous solubility allows researchers to formulate high-concentration stock solutions directly in physiological buffers without relying on organic co-solvents like DMSO or ethanol, which are known to perturb cell membrane dynamics in patch-clamp recordings[2].

Evidence DimensionAqueous solubility at 25°C
Target Compound Data~29 mg/mL (2.9 g/100 mL)
Comparator Or BaselineStrychnine free base (~0.16 mg/mL)
Quantified Difference~180-fold higher aqueous solubility
ConditionsNeutral pH, 25°C in aqueous media

Enables the preparation of artifact-free, highly concentrated aqueous stock solutions essential for neuropharmacological assays.

Counterion Stoichiometry for Low-Osmolarity Buffer Formulations

When formulating perfusion buffers for whole-cell patch-clamp electrophysiology, controlling the chloride gradient is essential, as the glycine receptor (GlyR) is a chloride-permeable channel. Strychnine sulfate is a 2:1 salt, delivering two moles of the active alkaloid cation for every single mole of the divalent sulfate counterion [1]. In contrast, strychnine hydrochloride is a 1:1 salt that introduces one mole of chloride for every mole of active alkaloid [2]. By utilizing the sulfate salt, researchers not only halve the molar concentration of the counterion required to achieve the target strychnine concentration, but they also utilize an impermeant sulfate anion rather than adding exogenous chloride, thereby preventing unintended shifts in the chloride reversal potential during sensitive recordings.

Evidence DimensionAlkaloid-to-counterion molar ratio
Target Compound Data2:1 (Strychninium:Sulfate)
Comparator Or BaselineStrychnine hydrochloride (1:1 Strychninium:Chloride)
Quantified Difference50% reduction in counterion molarity per active alkaloid equivalent and avoidance of exogenous chloride
ConditionsBuffer preparation for sensitive in vitro patch-clamp assays

Reduces non-target ionic load and prevents shifts in the chloride reversal potential in delicate electrophysiological perfusion systems.

Diastereomeric Salt Crystallization and Pfeiffer Effect Induction

In the field of chiral resolution, particularly for complex inorganic polyanions, the choice of the resolving agent's salt form dictates the success of the separation. Strychnine sulfate has been specifically utilized as an environment substance to induce the Pfeiffer effect and facilitate the chiral resolution of Waugh-type enneamolybdomanganate(IV) polyanions [1]. Compared to using strychnine free base—which requires the addition of strong acids to form the necessary chiral cation in solution—the pre-protonated sulfate salt dissolves directly to provide the active resolving cation [2]. This direct dissolution prevents the acid-catalyzed degradation of sensitive racemic complexes, ensuring higher yields of the resolved enantiomers.

Evidence DimensionChiral environment induction capability
Target Compound DataDirect dissolution to yield chiral strychninium cations
Comparator Or BaselineStrychnine free base (requires in situ acidification)
Quantified DifferenceEliminates the need for exogenous acid addition during resolution
ConditionsResolution of acid-sensitive racemic polyanions in aqueous/organic media

Enables the direct optical resolution of acid-sensitive racemic complexes that would otherwise degrade during in situ salt formation.

Glycine Receptor Antagonism in Patch-Clamp Electrophysiology

Directly downstream of its enhanced aqueous solubility and favorable 2:1 counterion stoichiometry, strychnine sulfate is the premier choice for formulating perfusion buffers in whole-cell patch-clamp studies [1]. It allows researchers to completely block inhibitory glycinergic transmission in spinal cord and brainstem slices without introducing DMSO-related membrane artifacts or shifting the chloride reversal potential with exogenous chloride ions [2].

Chiral Resolution of Acid-Sensitive Polyanions

Leveraging its pre-protonated state, strychnine sulfate is utilized as a highly effective chiral environment substance for resolving complex, acid-sensitive racemic mixtures, such as Waugh-type heteropolyanions [1]. Its direct solubility in mixed aqueous-organic systems facilitates the Pfeiffer effect and diastereomeric crystallization without the degradative pH drops associated with free base acidification [2].

Reference Standard for Analytical Toxicology

Due to its stable crystalline pentahydrate form and high purity profile, strychnine sulfate serves as a critical reference material in forensic and analytical toxicology [1]. Its predictable dissolution behavior ensures reproducible calibration curves for LC-MS/MS methods used to detect alkaloid exposure in biological and environmental matrices [2].

Physical Description

Strychnine sulfate appears as colorless, odorless, very bitter crystals or white crystalline powder. Has been used as a tonic and stimulant in veterinary medicine. Registered as a rodenticide in the U.S. (EPA, 1998)
ODOURLESS COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER WITH BITTER TASTE.

Color/Form

Brilliant, colorless cubes from chloroform-ether
Colorless crystals
Colorless, transparent, prismatic crystals or white crystalline powder
Colorless to white, crystalline solid.
Hard white crystals or powder
Colorless rhombohedrons (from ethanol)

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

432.13550766 g/mol

Monoisotopic Mass

432.13550766 g/mol

Boiling Point

518°F at 5 mmHg
Decomposes

Heavy Atom Count

30

Density

1.36 g/cu m at 20 °C
1.36 g/cm³
1.36

LogP

log Kow = 1.93
1.68

Odor

Odorless

Decomposition

~200 °C

Melting Point

392 °F with decomposition (EPA, 1998)

UNII

FA486DV76S

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Strychnine is a colorless, crystalline solid. It is odorless and has a bitter metallic taste. It is slightly soluble in water. It occurs naturally in the plant Strychnos nuxvomica. USE: Strychnine when combined with certain salts is used to control rodents and birds. Some products are only available to certified personnel. It had a very limited application in medical treatment. EXPOSURE: Workers who use strychnine may breathe in mists or have direct skin contact. The general population may be exposed by improper handling or accidental poisoning of consumer products containing strychnine. Strychnine released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: Strychnine is highly toxic to humans. Extremely high fever, sensitivity to light, hysteria, headache, vomiting, rapid exaggerated reflexes, spasms of legs and arms, a sense of impending suffocation, and convulsions have been reported in humans following accidental or intentional ingestion. Death has been reported in some poisoning cases. Data on the potential for strychnine to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for strychnine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.93X10-9 mm Hg at 25 °C (est)
Low

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

60-41-3
57-24-9

Associated Chemicals

Strychnine Sulfate;60-41-3
Strychnine hydrochloride;1421-86-9
Strychnine nitrate;66-32-0
Strychnine sulfate pentahydrate;60491-10-3

Wikipedia

Strychnine sulfate
Strychnine
Strychnine sulfate pentahydrate

Biological Half Life

In nonfatal human poisoning cases, strychnine disappearance followed first-order kinetics with a half-life of 10 hr or 16 hr.
... A 42-year-old man presented shortly after ingestion of an unknown quantity of strychnine powder. After a respiratory arrest, with intensive supportive management requiring admission to an intensive care unit, he survived. Eight serum samples were taken over the first 5 days and analyzed subsequently for strychnine concentrations. ... Serum concentrations followed a monoexponential elimination curve with a calculated elimination half-life of 12 hours. ...

Use Classification

Agrochemicals -> Rodenticides
Biotoxins -> NIOSH Emergency Response Categories

Methods of Manufacturing

Occurs most abundantly in seeds of Strychnos nux-vomica L., Loganiaceae and beans of S. ignatti, Berg.
By extraction of seeds of Strychnos spp with benzene in presence of calcium hydroxide; benzene extract is acidified and alkaloids ... recovered by alkali treatment. Strychnine is separated from crude alkaloids by crystallization from alc.
Extraction of the seeds of Nux vomica with acetic acid, filtration, precipitation by alkali and filtration.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Strychnine (technical grade) as Class IB: highly hazardous; Main Use: rodenticide.

Analytic Laboratory Methods

Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: strychnine; Matrix: solid waste matrices, soils, air sampling media and water; Detection Limit: 4 ug/L.
NIOSH Method 5016. Determination of Strychnine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples. Detection limit= 0.001 mg/cu m.
AOAC Method 962.22. Elixirs of Iron, Quinine, and Strychnine in drugs.
A simple, sensitive, and specific thin-layer chromatography densitometric method has been developed for the simultaneous quantitation of strychnine and brucine. These two marker compounds are quantitated in the seeds of Strychnos nux-vomica, Strychnos ignatii, and its formulations. The method involves densitometric evaluation of strychnine and brucine after resolving it by high-performance TLC on silica gel plate with toluene-ethyl acetate-diethyl amine-methanol (7:2:1:0.3 v/v) as the mobile phase. The method is validated for precision (interday and intraday), repeatability, and accuracy. The relationship between the concentration of standard solutions and the peak response is linear within the concentration range of 160 to 480 ng/spot for strychnine and 80 to 480 ng/spot for brucine. Instrumental precision is found to be 0.54 and 0.78 (% CV), and repeatability of the method is 1.01 and 1.06 (% CV) for strychnine and brucine, respectively. Accuracy of the method is checked by recovery study conducted at three different levels and the average percentage recovery is found to be 99.13% for strychnine and 100.16% for brucine. The proposed HPTLC method for the simultaneous quantitation of strychnine and brucine is found to be simple, precise, specific, sensitive, and accurate, and it can be used for routine quality control of raw material of Strychnos spp. It also can be applied in quantitating any of these marker compounds in other formulations.
For more Analytic Laboratory Methods (Complete) data for Strychnine (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive method for the identification and quantitation of the toxic alkaloids strychnine and brucine from postmortem specimens has been established. After solid-phase extraction using Oasis MCX cartridges the extracts were analyzed by high-performance liquid chromatography with diode-array detection. The limit of detection was 0.5 ng/mL blood for strychnine and brucine, and the limit of quantitation was 5 ng/mL blood for strychnine and brucine. The method was applied for the analysis of blood and gastric contents of a 34-year-old female who died after ingestion of a packet of herbal medicine powder containing the seeds of Strychnos nux-vomica L. Strychnine and brucine were detected in all the samples. The concentration in our case is consistent with that in previous reports.
A simple, rapid, sensitive and low-cost method using capillary electrophoresis (CE) coupled with field-amplified sample stacking (FASS) has been developed and validated for the simultaneous determination of strychnine and brucine residues in human urine. Before sample loading, a water plug (3.5 kPa, 3 sec) was injected to contain sample cations and to permit FASS. Electrokinetic injection at a voltage (20 kV, 25 sec) was then used to introduce cations. Separation was performed using 20 mM acetate buffer (pH 3.8) with an applied voltage of 20 kV. The calibration curves were linear over a range of 8.00-2.56 infinity 10(2) ng/mL (r = 0.9995) for strychnine and 10.0-3.20 x 10(2) ng/mL (r = 0.9999) for brucine. Extraction recoveries in urine were greater than 79.6 and 82.8% for strychnine and brucine, respectively, with an RSD of less than 4.9%. The detection limits (signal-to-noise ratio 3) for strychnine and brucine were 2.00 and 2.50 ng/mL, respectively. A urine sample from one healthy female volunteer (26 years old, 50 kg) was pretreated and analyzed. Strychnine and brucine levels in urine could be detected 24 hr after administration. On these grounds, this method was feasible for application to preliminary screening of trace levels of abused drugs for both doping control and forensic analysis.
A sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the determination of brucine and strychnine in rat plasma. Samples were extracted by ethyl acetate-n-butanol (7: 3). Chromatographic separation was operated on ZORBAX XDB-C18 column with gradient elution of acetonitrile-methanol-water (0.05% acetic acid and 10 nmol/L ammonium formate contained), followed by LC-MS/MS in positive electrospray ionization. Quantification was carried out on multiple reaction monitoring (MRM) of the transition m/z 395.2/324.2, m/z 335.2/184.2 and m/z 199.1/171.1 for brucine, strychnine and tacrine (internal standard), respectively. The method was linear in the range of 0.195-100 and 0.07840 ug/L for brucine and strychnine, with coefficient correlation 0.994 and 0.996 respectively. The recoveries of extraction were 78.9% - 102.4% for brucine and 95.2% - 106.1% for strychnine. Precision, accuracy, stability and matrix effect of the analytes met the requirement. The method was applied to a pharmacokinetic study of brucine and strychnine after cutaneous administration of Semen Strychni niosome gel. The C(max) were (26.20 +/- 5.81) and (12.50 +/- 3.00) ug/L while the AUC(0-infinity), were (193.75 +/- 39.43) and (98.25 +/- 28.54) ug x hr x L(-1) of the two components. We conclude that the niosomes may reduce the systemic exposures and prolong the local release of brucine and strychnine.
An original liquid chromatography method with photodiode-array detection (DAD) is presented for the determination of strychnine in blood. This sensitive method allows the use of only 0.1 mL of sample. The strychnine was isolated from blood using a liquid-liquid extraction procedure and chloroquine as an internal standard. The limits of detection (LOD) and quantification were 0.06 and 0.5 mg/L, respectively. The recovery was 94% and the coefficients of variation (CV) ranged from 5.9 to 10.8%. A fatal case of strychnine poisoning is presented, with a lethal blood concentration of 25 mg/L.
For more Clinical Laboratory Methods (Complete) data for Strychnine (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. ... Storage class (TRGS 510): 6.1B: Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.
Store in a secure poison location. Prior to working with this chemical you should be trained on its proper handling and storage. Store in tightly closed containers in a cool, well-ventilated area away from strong oxidizers and heat. Where possible, automatically transfer material from drums or other storage containers to process containers. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of this chemical should be grounded and bonded. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Interactions

Theanine, an additive, holds several effects on the central nervous system without toxicity and affects CNS drugs. Theanine bilaterally alters beta wave of the EEG with or without caffeine and pentobarbital-induced locomotor activity. Theanine also enhances hypnosis of pentobarbital sodium (PB) and antidepression of midazolam, suggesting there are complicated interactions between theanine and CNS drugs. On the other side, theanine induces glycine release. Glycine potentiates the strychnine toxicity via NMDA receptor activation. Moreover, PB facilitates GABAA receptor activation by GABA, and it is commonly prescribed for strychnine poison. However, what the role that theanine plays in the anticonvulsion of PB against strychnine poison is still unknown. Theanine, pentobarbital sodium or strychnine was injected intraperitoneally. EEG was monitored by BIOPAC 16 EEG amplifiers. LD50 of strychnine and hypnotic ED50 of pentobarbital sodium with or without theanine for mice were tested according to Bliss' case. (1) Theanine enhanced the strychnine toxicity. Both theanine and strychnine 1.0?mg/kg increased the power of the beta wave. Theanine aggravated that of strychnine 1.0?mg/kg. Theanine attenuated the LD50 of strychnine. (2) Theanine enhanced the anticonvulsion of PB. Theanine increased the power of alpha, beta wave and decreased hypnotic ED50 of PB; PB attenuated strychnine-induced EEG excitation and mortality with or without theanine, and theanine enhanced the effects of PB. Further, theanine enhanced the anticonvulsion of PB dose-dependently against the strychnine toxicity but not the lethal toxicity of strychnine. These results indicated theanine interacted with PB and strychnine. Theanine enhanced both the strychnine toxicity and anticonvulsion of PB against strychnine poison.
The difference in susceptibility among intact adult rats and the lack of difference between other comparable males and females corresponded with the ability of liver homogenates from these animals to metabolize strychnine in vitro. SKF 525A increased the toxicity of strychnine to intact animals and eliminated the sex difference both in vivo and in vitro.
... Pyrone compounds isolated from the rhizome of Piper methysticum were effective antagonists of poisoning when administered 30 minutes before strychnine. Methysticin was the most potent; its maximal effective ip dosage ... raised the sc LD50 of strychnine from 1.45 to 7.3 mg/kg. ... Phenobarbital ... raised the LD50 of strychnine to 43.0 mg/kg.

Stability Shelf Life

Stable under recommended storage conditions.
Under abiotic conditions, strychnine is a relatively stable compound. It is photostable and does not hydrolize at pH 5-9.

Dates

Last modified: 08-15-2023

Explore Compound Types